molecular formula C7H4F3NO2 B145663 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde CAS No. 129904-48-9

2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde

Cat. No. B145663
CAS RN: 129904-48-9
M. Wt: 191.11 g/mol
InChI Key: RFGNOPWHPRCTPY-UHFFFAOYSA-N
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Description

The compound 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde is a derivative of nicotinic acid, which is a part of the vitamin B3 complex. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related trifluoromethyl nicotinic derivatives. These compounds are of interest due to their potential pharmaceutical applications, including their role as intermediates in the synthesis of various inhibitors and their structural and conformational properties.

Synthesis Analysis

The synthesis of 2-trifluoromethyl-nicotinic acid derivatives is described in the first paper, where novel routes have been developed involving the synthesis of the pyridine ring . These derivatives serve as key intermediates for pharmaceutical compounds, such as COMT inhibitors. The second paper discusses the successful synthesis of a different nicotinate derivative, providing insights into the synthetic methods that could potentially be applied to this compound .

Molecular Structure Analysis

The fourth paper provides a detailed analysis of the crystal and molecular structure of a related compound, which is an effective inhibitor of phosphorolytic enzymes . The molecular structure was determined by X-ray diffractometry, revealing a distorted tetrahedral coordination polyhedron around the phosphorus atom. Similarly, the fifth paper discusses the structural and conformational properties of a trifluoromethyl-substituted β-aminoenone, which was studied using various spectroscopic methods and X-ray diffraction . These studies highlight the importance of molecular structure in understanding the function and reactivity of such compounds.

Chemical Reactions Analysis

The third paper provides an example of unexpected chemical reactivity during the synthesis of a nicotinate derivative, where a C–S bond cleavage occurred instead of the expected hydrazination . This highlights the potential for unexpected reactions in the synthesis of complex organic molecules, which could be relevant when considering the reactivity of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl nicotinic derivatives can be inferred from the spectroscopic and structural analyses provided in papers four and five . These properties are crucial for understanding the behavior of these compounds under different conditions and for their potential applications in pharmaceuticals. The detailed spectroscopic analysis, including IR, Raman, UV-visible, and NMR spectroscopies, provides a comprehensive understanding of the compounds' properties .

Scientific Research Applications

Synthesis and Intermediates

  • 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde and its derivatives are utilized as intermediates in various synthetic processes. For instance, ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate, a related compound, is used as an intermediate in the synthesis of naphthyridines (Eichler, Rooney, & Williams, 1976).

Inhibitory Properties

  • Nicotinaldehydes, including derivatives of this compound, have been identified as potent inhibitors of nicotinamidases, enzymes involved in NAD(+) metabolism and aging (French et al., 2010).

Medicinal Chemistry

  • The compound serves as a key intermediate in the manufacture of certain inhibitors, such as COMT inhibitors, highlighting its importance in medicinal chemistry (Kiss, Ferreira, & Learmonth, 2008).

Green Chemistry

  • Studies have shown its use in the development of more environmentally friendly chemical syntheses, such as the efficient synthesis of chromenes under solvent-free conditions (Xu et al., 2013).

Novel Chemical Synthesis

  • It is involved in one-pot reactions leading to the formation of novel chemical structures, such as nicotinic acid derivatives and chromeno[4,3-b]pyridine-3-carboxylates (Sosnovskikh, Irgashev, & Kodess, 2008).

Large-Scale Production

  • Its derivatives are also crucial in the large-scale production of certain intermediates for the synthesis of anti-infective agents (Mulder et al., 2013).

Catalysis and Reaction Mechanisms

Safety and Hazards

“2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Future Directions

While specific future directions for “2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde” are not mentioned in the available literature, it’s worth noting that trifluoromethylpyridines, a group of compounds to which this compound belongs, are key structural motifs in active agrochemical and pharmaceutical ingredients . Therefore, it is expected that many novel applications of trifluoromethylpyridines, including “this compound”, will be discovered in the future .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde are currently unknown . The compound’s effects on downstream pathways will depend on its specific targets and mode of action, which are areas of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

properties

IUPAC Name

2-oxo-5-(trifluoromethyl)-1H-pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-4(3-12)6(13)11-2-5/h1-3H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGNOPWHPRCTPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20600304
Record name 2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

129904-48-9
Record name 2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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